molecular formula C18H25N3O3 B2698777 N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide CAS No. 1049414-47-2

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide

Cat. No.: B2698777
CAS No.: 1049414-47-2
M. Wt: 331.416
InChI Key: AMLSNARGHHGHRI-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with dimethoxy groups and a pyrrole ring, making it structurally unique and potentially useful in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis.

    Dimethylamino Substitution:

    Benzamide Formation: The final step involves coupling the pyrrole derivative with a 3,4-dimethoxybenzoyl chloride under basic conditions to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the dimethylamino and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted amines.

Scientific Research Applications

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide has several research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.

    Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors.

    Signal Transduction Pathways: The compound could modulate signaling pathways, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)-2-(1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide: Lacks the methyl group on the pyrrole ring.

    N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dihydroxybenzamide: Has hydroxyl groups instead of methoxy groups.

Uniqueness

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-20(2)15(14-7-6-10-21(14)3)12-19-18(22)13-8-9-16(23-4)17(11-13)24-5/h6-11,15H,12H2,1-5H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLSNARGHHGHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC(=C(C=C2)OC)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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